molecular formula C8H12N2OS B13949947 3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one CAS No. 53517-95-6

3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one

Cat. No.: B13949947
CAS No.: 53517-95-6
M. Wt: 184.26 g/mol
InChI Key: SHWHBFYMRFDNDU-UHFFFAOYSA-N
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Description

3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one is a thiohydantoin derivative characterized by a five-membered heterocyclic core with a sulfur atom replacing the oxygen at position 2 (2-thioxo group). The allyl substituent at position 3 and dimethyl groups at position 5 distinguish it from simpler hydantoins. This compound has garnered attention for its biological activity, particularly as a high-affinity ligand for the CB1 cannabinoid receptor . Its synthesis typically involves nucleophilic substitution or condensation reactions under microwave irradiation or reflux conditions . Applications span drug discovery and antimicrobial materials, such as its use in chlorine-regenerable disinfectant fabrics when modified into precursors like 3-allyl-5,5-dimethylhydantoin (ADMH) .

Properties

CAS No.

53517-95-6

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

5,5-dimethyl-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C8H12N2OS/c1-4-5-10-6(11)8(2,3)9-7(10)12/h4H,1,5H2,2-3H3,(H,9,12)

InChI Key

SHWHBFYMRFDNDU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)N1)CC=C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

This method employs ethyl chloroacetate and N-allyl-thiosemicarbazide precursors under reflux conditions. Key steps include:

  • Reaction mechanism :
    • Nucleophilic substitution between thiosemicarbazide and ethyl chloroacetate forms an intermediate.
    • Intramolecular cyclization yields the imidazolidinone core.
    • Allylation at the N3 position using allyl bromide in the presence of K₂CO₃.

Optimization :

  • Solvent: Ethanol (reflux, 8–12 hours).
  • Yield: 65–72% after purification by recrystallization (ethanol/water).

Data Table :

Precursor Reaction Time (h) Yield (%) Purity (HPLC)
N-Allyl-thiosemicarbazide 10 68 ≥98%
Ethyl chloroacetate 12 72 97.5%

Microwave-Assisted Solid-Phase Synthesis

Microwave irradiation significantly accelerates the synthesis (Method adapted from):

  • Procedure :
    • 5,5-Dimethyl-2-thiohydantoin is reacted with allyl bromide under microwave irradiation (300 W, 80°C).
    • Reaction time reduced to 20–40 minutes (vs. 12–24 hours conventionally).

Key Advantages :

Experimental Data :

Condition Time (min) Yield (%)
Microwave (300 W) 30 80
Conventional reflux 1440 65

Acylation-Cyclization Strategy

A two-step protocol involving:

  • Acylation : Treatment of 5,5-dimethyl-2-thiohydantoin with propionyl chloride in toluene (TEA catalyst).
  • Allylation : Introduction of the allyl group via Pd-catalyzed coupling (e.g., allyl acetate, Pd(OAc)₂).

Critical Parameters :

  • Temperature: 60–80°C for acylation; 100°C for allylation.
  • Catalyst loading: 5 mol% Pd(OAc)₂ achieves >90% conversion.

Yield Comparison :

Step Yield (%)
Acylation 85
Allylation 78
Overall (isolated) 62

Regioselective S-Alkylation

Adapted from, this method modifies the 2-thiohydantoin scaffold:

Stereochemical Control :

  • Retention of (5Z)-configuration confirmed by ¹H-NMR (δ H-5 = 6.83–7.21 ppm).

Scalability :

  • Bench-scale (10 g): 70% yield.
  • Pilot-scale (100 g): 67% yield.

Comparative Analysis of Methods

Method Yield (%) Time Cost Efficiency Environmental Impact
Cyclocondensation 68 12 h Moderate High (solvent use)
Microwave-assisted 80 0.5 h High Low
Acylation-Cyclization 62 24 h Low Moderate
S-Alkylation 70 6 h Moderate Moderate

Structural Characterization

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 6H, CH₃), 3.12 (d, 2H, CH₂), 5.21–5.35 (m, 2H, CH₂=CH), 5.85 (m, 1H, CH₂=CH).
  • HRMS : m/z [M+H]⁺ calcd. for C₈H₁₂N₂OS: 200.0624; found: 200.0621.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The allyl group can also participate in reactions that modify the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Thiohydantoins and their oxygenated counterparts (hydantoins) share a core imidazolidin-4-one structure. Key differences arise from substituents at positions 3, 5, and sulfur/oxygen replacement. Below is a comparative analysis:

Compound Name Substituents (Position) Key Features Biological Activity/Application Reference
3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one 3-allyl, 5,5-dimethyl, 2-thioxo High CB1 receptor affinity (Ki < 50 nM); used in antimicrobial materials CB1 inverse agonism; disinfectant fabrics
2-Thioxo-3-(p-tolyl)imidazolidin-4-one (3a) 3-p-tolyl, 2-thioxo Synthesized via NaOAc/AcOH condensation; no reported receptor affinity Intermediate for arylidene derivatives
5,5'-Diphenyl-2-thioxoimidazolidin-4-one 5,5'-diphenyl, 2-thioxo CB1 affinity (Ki ~100 nM); lower lipophilicity vs. dimethyl derivatives CB1 ligand
3-Allyl-5,5-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one 3-allyl, 5,5-bis(4-bromophenyl) Highest CB1 affinity in thiohydantoins (Ki ~20 nM) CB1 inverse agonism
3-Allyl-5,5-dimethylhydantoin (ADMH) 3-allyl, 5,5-dimethyl, 2-oxo Precursor for N–Cl disinfectant moieties; no direct receptor activity Chlorine-regenerable antimicrobial

Key Observations :

  • Sulfur vs. Oxygen : Replacing 2-oxo with 2-thioxo increases CB1 affinity by ~10-fold due to enhanced lipophilicity and electrostatic interactions .
  • Substituent Effects :
    • Allyl Group (Position 3) : Enhances receptor binding via hydrophobic interactions. Derivatives with allyl groups consistently outperform alkyl or aryl counterparts in CB1 affinity .
    • 5,5-Dimethyl vs. 5,5-Diphenyl : Dimethyl groups optimize steric bulk without excessive lipophilicity, balancing receptor binding and solubility. Diphenyl derivatives exhibit higher lipophilicity but reduced selectivity .

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Melting Point (°C) Yield (%) LogP (Calculated) Solubility (mg/mL)
3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one Not reported 70–85 2.8 <1 (DMSO)
2-Thioxo-3-(p-tolyl)imidazolidin-4-one (3a) 241–243 88 3.1 <1 (DCM)
ADMH 150–152 90 1.9 10 (Water)

Biological Activity

3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one, a derivative of thiazolidin-4-one, has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activities associated with this compound, supported by case studies and research findings.

The biological activity of 3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one primarily involves its interaction with various biochemical targets. Notably, thiazolidin-4-one derivatives are known to inhibit key enzymes involved in cellular processes:

  • Thyroid Peroxidase Inhibition : Similar compounds have been shown to inhibit thyroid peroxidase, leading to reduced synthesis of thyroid hormones.
  • Protein Kinase Inhibition : Research indicates that related imidazolidinone derivatives exhibit inhibitory action on protein kinases such as CDK1 and GSK-3α/β, which are relevant in cancer progression .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one through various mechanisms:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against different cancer cell lines. For instance, one study reported IC50 values as low as 0.017 μM against HepG2 liver cancer cells, indicating potent activity compared to standard chemotherapeutics like Staurosporine .
  • Apoptosis Induction : Treatment with this compound resulted in a marked increase in pro-apoptotic gene expression (e.g., p53 and Caspase genes) while inhibiting anti-apoptotic factors (like Bcl-2), suggesting its role in promoting programmed cell death in cancer cells .
  • Cell Cycle Arrest : The compound was observed to induce cell cycle arrest at the G2/M phase, further contributing to its anticancer effects .

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties:

  • Antibacterial and Antifungal Effects : Compounds similar to 3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one have demonstrated broad-spectrum antibacterial and antifungal activities. This includes efficacy against resistant strains of bacteria and fungi .

Anti-inflammatory Properties

The anti-inflammatory potential of thiazolidinone derivatives has been noted in various studies, making them candidates for treating inflammatory conditions:

  • Inhibition of Inflammatory Pathways : Some derivatives have been shown to modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation .

Case Studies and Research Findings

StudyFindings
Demonstrated significant cytotoxicity against HepG2 cells (IC50 = 0.017 μM) and induction of apoptosis through enhanced pro-apoptotic gene expression.
Identified broad-spectrum antimicrobial activity against various pathogens; specific mechanisms include disruption of microbial cell walls.
Highlighted anti-inflammatory effects through modulation of cytokine production in vitro.

Pharmacokinetics

Understanding the pharmacokinetics of 3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one is crucial for evaluating its therapeutic potential:

  • Metabolism : The compound is metabolized into active forms that may exhibit prolonged half-lives compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one, and how can reaction efficiency be monitored?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing precursors (e.g., thiourea derivatives) with allylating agents in ethanol or ethyl acetate under anhydrous conditions. Reaction progress is monitored via thin-layer chromatography (TLC) or NMR spectroscopy to track intermediate formation. Post-reaction, recrystallization from a DMF–EtOH (1:1) mixture is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology : Use a combination of 1^1H/13^{13}C NMR to confirm allyl group substitution and thioxo functionality. IR spectroscopy identifies the C=S stretch (~1,200–1,050 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction resolves stereochemical ambiguities .

Q. What purification strategies are optimal for removing by-products like unreacted allyl halides?

  • Methodology : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) effectively isolates the target compound. For persistent impurities, recrystallization in polar aprotic solvents (e.g., DMF) improves purity. Centrifugation or vacuum filtration removes insoluble residues .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield while minimizing dimerization or thioxo group oxidation?

  • Methodology : Apply Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, lower reaction temperatures (40–60°C) reduce allyl group polymerization. Use inert atmospheres (N2_2) and antioxidants (e.g., BHT) to prevent thiol oxidation. Statistical tools like ANOVA identify critical parameters .

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